

### **C-Flex 072 for peristaltic pump applications**

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide to **C-Flex**® 072 for Peristaltic Pump Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **C-Flex**® 072, a thermoplastic elastomer (TPE) tubing specifically designed for critical applications in the pharmaceutical and biopharmaceutical industries. Its excellent durability and biocompatibility make it a preferred choice for peristaltic pump applications, fluid transfer, and single-use assemblies.[1][2][3] This document outlines the material's core properties, performance data, and the rigorous testing it undergoes to ensure safety and reliability in sensitive processes.

#### **Core Material and Physical Properties**

**C-Flex**® 072 is an opaque TPE tubing, a characteristic that makes it suitable for light-sensitive applications.[4][5] It is formulated to meet the stringent standards of the biopharmaceutical industry and is manufactured from pharmaceutical-grade thermoplastic elastomer.[1][2][3] The material is designed to be sealable and weldable, both pre- and post-sterilization, facilitating its integration into aseptic processes.[2][4][6]

The physical properties of **C-Flex**® 072 have been determined using standardized ASTM methods. The values presented below are typically determined on 0.075" thick molded ASTM plaques and should be considered as representative data.[4]



Property	ASTM Method	Value
Appearance	-	Opaque
Durometer, Shore A	D2240	60
Tensile Strength, psi	D412	1196
Elongation at Break, %	D412	862
Tensile Modulus @ 100% Strain, psi	D412	247
Tensile Modulus @ 300% Strain, psi	D412	389
Compression Set, % (22hrs @ 70°C)	D395	86
Brittle Point, °C	D746	-68
Operational Temperature Range, °C	-	-67 to 135

Table 1: Typical Physical Properties of C-Flex® 072.[4]

### **Biocompatibility and Regulatory Compliance**

**C-Flex**® 072 is extensively tested to ensure its biocompatibility and compliance with major pharmacopeias and international standards. This makes it a reliable choice for applications where patient safety is paramount. The tubing is certified to be free of animal-derived components (ADCF).[2][3][6]



Standard/Test	Description	Result
USP <88> Class VI	In-vivo biological reactivity tests.	Pass
USP <87>	In-vitro cytotoxicity test.	Pass
ISO 10993-5	In-vitro cytotoxicity test.	Pass
ISO 10993-3	Tests for genotoxicity, carcinogenicity, and reproductive toxicity.	Pass
ISO 10993-4	Tests for interactions with blood.	Pass
ISO 10993-11	Tests for systemic toxicity.	Pass
European Pharmacopoeia 3.2.9	Test for plastic materials for containers.	Pass

Table 2: Biocompatibility and Compliance of **C-Flex**® 072.[4][6]

# Experimental Protocol: USP <88> Class VI Biological Reactivity Test (In-Vivo)

The United States Pharmacopeia (USP) Class VI test is a rigorous standard for evaluating the biocompatibility of plastic materials.[7] The protocol involves three main tests to assess the biological response of living tissue to the material.

- Systemic Injection Test: An extract of the C-Flex® 072 tubing is prepared using specified extraction fluids (e.g., polyethylene glycol). This extract is then injected intravenously into test animals (typically mice). The animals are observed for 72 hours for any signs of toxic reactivity.[2][7]
- Intracutaneous Test: The extract is injected intracutaneously into rabbits to evaluate local skin reactions. The injection sites are observed and scored for erythema and edema over a 72-hour period.[2][7]



• Implantation Test: Strips of the **C-Flex**® 072 material are implanted into the muscle tissue of rats. The implantation sites are observed macroscopically for signs of hemorrhage, necrosis, discoloration, and encapsulation for a period of at least 120 hours (5 days).[7]

A passing result for all three tests is required for a material to be classified as USP Class VI.

## Experimental Protocol: ISO 10993-5 In-Vitro Cytotoxicity Test

The ISO 10993-5 standard specifies methods for assessing the in-vitro cytotoxicity of medical device materials. The elution test is a commonly used method.

- Sample Preparation: A sample of **C-Flex**® 072 tubing is prepared with a specific surface area-to-volume ratio.
- Extraction: The sample is incubated in a cell culture medium at 37°C for a defined period (e.g., 24 hours) to create an extract.
- Cell Culture: A monolayer of mammalian cells (e.g., L929 mouse fibroblasts) is grown to near confluence in a culture flask.
- Exposure: The culture medium is replaced with the **C-Flex**® 072 extract, and the cells are incubated for a specified period (e.g., 48 hours).
- Evaluation: The cells are examined microscopically for morphological changes, and cell viability is assessed using a quantitative assay (e.g., MTT assay). The material is considered non-cytotoxic if the cell viability is greater than 70% of the control.

### **Peristaltic Pump Performance**

**C-Flex**® 072 is specifically engineered for extended life and consistent performance in peristaltic pumps.[2][4][8] Its durability minimizes the risk of tubing failure, which is critical in long-duration bioprocessing runs.



Tubing Size (ID x OD)	Pump Head	Pump Speed (RPM)	Back Pressure (psi)	Average Hours to Rupture
1/4" x 3/8" (6.4mm x 9.5mm)	3-roller	300	10	Manufacturer data available upon request

Table 3: Peristaltic Pump Life of Gamma-Irradiated **C-Flex**® 072.[4] It is important to note that pump life is affected by many factors including the pump model, number of rollers, occlusion settings, and fluid characteristics.

## **Experimental Protocol: Peristaltic Pump Tubing Life Determination**

While there is no single universal standard for testing peristaltic pump tubing life, a robust and reproducible methodology involves the following steps:

- Equipment and Materials:
  - Peristaltic pump drive and pump head with a specified number of rollers.
  - Pre-cut and, if applicable, pre-sterilized (e.g., gamma-irradiated) C-Flex® 072 tubing of a
    defined size.
  - A closed-loop fluid circuit with a pressure gauge and a means to apply and maintain a constant back pressure.
  - Test fluid (typically water at room temperature).

#### Procedure:

- Install the tubing into the pump head according to the manufacturer's instructions, ensuring proper occlusion.
- Circulate the fluid through the system at a constant pump speed and back pressure.
- Continuously monitor the system for signs of tubing wear, such as cracks, kinks, or leaks.



- The test is concluded when the tubing ruptures or when there is a significant drop in flow rate.
- The time to failure is recorded as the pump life. Multiple samples should be tested to determine an average lifespan.

#### **Extractables and Leachables (E&L)**

In biopharmaceutical applications, it is crucial to understand the potential for compounds to migrate from the tubing into the process fluid. An extractables study identifies compounds that can be extracted from the material under aggressive conditions, while a leachables study identifies compounds that migrate into the drug product under normal process conditions.

Saint-Gobain, the manufacturer of **C-Flex**®, conducts comprehensive extractables testing on **C-Flex**® 072. Their testing program is aligned with the recommendations of the BioPhorum Operations Group (BPOG) and the guidelines of USP <665>.[5] The full extractables and leachables profile for **C-Flex**® 072 is available upon request from the manufacturer.

## **Experimental Protocol: BPOG Standardized Extractables Testing**

The BPOG protocol provides a standardized framework for evaluating extractables from singleuse systems. A typical study design includes:

- Sample Preparation: The **C-Flex**® 072 tubing is prepared, which may include presterilization by gamma irradiation or autoclaving to mimic end-use conditions.
- Extraction Solvents: A range of solvents with varying polarities are used to simulate different process fluids. Common solvents include:
  - Water for Injection (WFI)
  - Acidic solution (e.g., 0.1 M Phosphoric Acid)
  - Alkaline solution (e.g., 0.5 N NaOH)
  - Ethanol/water mixture (e.g., 50% v/v)



- Surfactant solution (e.g., 1% Polysorbate 80)
- High salt solution (e.g., 5 M NaCl)
- Extraction Conditions: The tubing is exposed to the solvents for a specified duration and temperature to simulate worst-case process conditions.
- Analytical Techniques: The resulting extracts are analyzed using a suite of advanced analytical techniques to identify and quantify the extracted compounds. These may include:
  - LC-MS (Liquid Chromatography-Mass Spectrometry): For non-volatile and semi-volatile organic compounds.
  - GC-MS (Gas Chromatography-Mass Spectrometry): For volatile and semi-volatile organic compounds.
  - ICP-MS (Inductively Coupled Plasma-Mass Spectrometry): For elemental impurities.
- Reporting: The results are compiled into a comprehensive report detailing the identity and quantity of all detected extractables above a specified analytical evaluation threshold.

#### **Chemical Compatibility**

**C-Flex**® 072 exhibits good chemical resistance to a wide range of substances commonly used in biopharmaceutical processes. It is generally compatible with acids, bases, and salts. However, its compatibility with organic solvents may vary, and it is recommended to conduct specific testing for applications involving these substances.



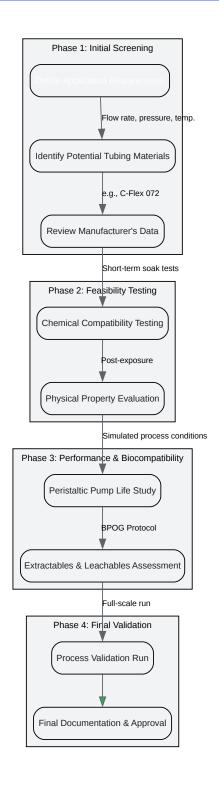
Chemical Class	Compatibility
Acids, Dilute/Weak	Acceptable
Acids, Strong/Concentrated	Acceptable
Bases, Dilute/Weak	Acceptable
Bases, Strong/Concentrated	Acceptable
Salts	Acceptable
High-Purity Water	Acceptable
Oil/Water Emulsion	Test before using
Organic Solvents	Test before using

Table 4: General Chemical Compatibility of C-Flex® 072.[4]

# Visualization of Workflows Tubing Selection and Validation Workflow

The following diagram illustrates a typical workflow for selecting and validating peristaltic pump tubing for a biopharmaceutical application.





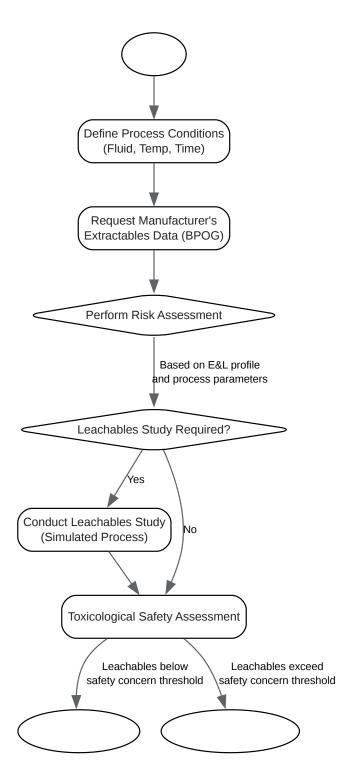
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Caption: Workflow for Tubing Selection and Validation.

#### **Extractables and Leachables Assessment Pathway**



This diagram outlines the logical pathway for assessing the risk associated with extractables and leachables.



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Caption: E&L Assessment Pathway.



#### Conclusion

**C-Flex**® 072 is a high-performance thermoplastic elastomer tubing that offers a combination of durability, biocompatibility, and chemical resistance, making it an ideal choice for a wide range of peristaltic pump applications in the pharmaceutical and biopharmaceutical industries. Its comprehensive validation and the availability of detailed extractables data provide confidence in its safety and performance. For critical applications, it is always recommended to perform specific testing that mimics the actual process conditions to ensure suitability.

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- To cite this document: BenchChem. [C-Flex 072 for peristaltic pump applications].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1167309#c-flex-072-for-peristaltic-pump-applications]

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